molecular formula C7H9BrN4 B3237459 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 1390635-69-4

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3237459
CAS No.: 1390635-69-4
M. Wt: 229.08
InChI Key: KBMWBJWEWYIJII-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, a bromine atom, an isopropyl group, and a carbonitrile group attached to a pyrazole ring. It is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is usually carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

    Oxidation and Reduction Reactions: The amino and carbonitrile groups can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents such as ethanol and dimethyl sulfoxide . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino, bromine, and carbonitrile groups allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-amino-3-bromo-1-propan-2-ylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4/c1-4(2)12-7(10)5(3-9)6(8)11-12/h4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWBJWEWYIJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=N1)Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857218
Record name 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390635-69-4
Record name 5-Amino-3-bromo-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390635-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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